Cas no 2228094-55-9 (4-amino-4-2-(propan-2-yl)-1,3-thiazol-5-ylbutanoic acid)

4-Amino-4-[2-(propan-2-yl)-1,3-thiazol-5-yl]butanoic acid is a specialized organic compound featuring a thiazole core substituted with an isopropyl group and a butanoic acid side chain terminated by an amino group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The thiazole moiety contributes to its stability and bioactivity, while the amino and carboxyl functionalities enhance its versatility as a building block for further derivatization. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, particularly in the development of targeted bioactive molecules. The compound's purity and consistent performance underscore its value in research and industrial settings.
4-amino-4-2-(propan-2-yl)-1,3-thiazol-5-ylbutanoic acid structure
2228094-55-9 structure
Product name:4-amino-4-2-(propan-2-yl)-1,3-thiazol-5-ylbutanoic acid
CAS No:2228094-55-9
MF:C10H16N2O2S
Molecular Weight:228.311241149902
CID:6609845
PubChem ID:165790298

4-amino-4-2-(propan-2-yl)-1,3-thiazol-5-ylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-4-2-(propan-2-yl)-1,3-thiazol-5-ylbutanoic acid
    • 4-amino-4-[2-(propan-2-yl)-1,3-thiazol-5-yl]butanoic acid
    • EN300-1747875
    • 2228094-55-9
    • インチ: 1S/C10H16N2O2S/c1-6(2)10-12-5-8(15-10)7(11)3-4-9(13)14/h5-7H,3-4,11H2,1-2H3,(H,13,14)
    • InChIKey: HRTCLFWWQADVKY-UHFFFAOYSA-N
    • SMILES: S1C(C(C)C)=NC=C1C(CCC(=O)O)N

計算された属性

  • 精确分子量: 228.09324893g/mol
  • 同位素质量: 228.09324893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 224
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.4
  • トポロジー分子極性表面積: 104Ų

4-amino-4-2-(propan-2-yl)-1,3-thiazol-5-ylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1747875-0.1g
4-amino-4-[2-(propan-2-yl)-1,3-thiazol-5-yl]butanoic acid
2228094-55-9
0.1g
$1484.0 2023-09-20
Enamine
EN300-1747875-0.25g
4-amino-4-[2-(propan-2-yl)-1,3-thiazol-5-yl]butanoic acid
2228094-55-9
0.25g
$1551.0 2023-09-20
Enamine
EN300-1747875-10.0g
4-amino-4-[2-(propan-2-yl)-1,3-thiazol-5-yl]butanoic acid
2228094-55-9
10g
$7250.0 2023-06-03
Enamine
EN300-1747875-5.0g
4-amino-4-[2-(propan-2-yl)-1,3-thiazol-5-yl]butanoic acid
2228094-55-9
5g
$4890.0 2023-06-03
Enamine
EN300-1747875-0.5g
4-amino-4-[2-(propan-2-yl)-1,3-thiazol-5-yl]butanoic acid
2228094-55-9
0.5g
$1619.0 2023-09-20
Enamine
EN300-1747875-1.0g
4-amino-4-[2-(propan-2-yl)-1,3-thiazol-5-yl]butanoic acid
2228094-55-9
1g
$1686.0 2023-06-03
Enamine
EN300-1747875-10g
4-amino-4-[2-(propan-2-yl)-1,3-thiazol-5-yl]butanoic acid
2228094-55-9
10g
$7250.0 2023-09-20
Enamine
EN300-1747875-5g
4-amino-4-[2-(propan-2-yl)-1,3-thiazol-5-yl]butanoic acid
2228094-55-9
5g
$4890.0 2023-09-20
Enamine
EN300-1747875-0.05g
4-amino-4-[2-(propan-2-yl)-1,3-thiazol-5-yl]butanoic acid
2228094-55-9
0.05g
$1417.0 2023-09-20
Enamine
EN300-1747875-2.5g
4-amino-4-[2-(propan-2-yl)-1,3-thiazol-5-yl]butanoic acid
2228094-55-9
2.5g
$3304.0 2023-09-20

4-amino-4-2-(propan-2-yl)-1,3-thiazol-5-ylbutanoic acid 関連文献

4-amino-4-2-(propan-2-yl)-1,3-thiazol-5-ylbutanoic acidに関する追加情報

4-Amino-4-[2-(Propan-2-Yl)-1,3-Thiazol-5-Yl]Butanoic Acid: A Comprehensive Overview

4-Amino-4-[2-(Propan-2-Yl)-1,3-Thiazol-5-Yl]Butanoic Acid, also known by its CAS registry number CAS No. 2228094-55-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development.

The structure of this compound consists of a butanoic acid backbone with a substituted thiazole ring. The thiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which is known for its stability and reactivity in various chemical reactions. The presence of the propan-2-yl group at position 2 of the thiazole ring adds to the compound's complexity and potential for further functionalization. This structure makes it a valuable starting material for synthesizing more complex molecules with tailored biological properties.

Recent studies have highlighted the importance of thiazole derivatives in the development of novel therapeutic agents. For instance, research has shown that certain thiazole-containing compounds exhibit potent anti-inflammatory, antioxidant, and antimicrobial activities. These findings suggest that 4-Amino-4-[2-(Propan-2-Yl)-1,3-Thiazol-5-Yl]Butanoic Acid could serve as a lead compound for designing drugs targeting inflammatory diseases or infections.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. The amino group present in the molecule provides additional sites for chemical modification, enabling the creation of derivatives with enhanced bioavailability or selectivity. Researchers have explored the use of this compound in peptide synthesis and as a building block for larger biomolecules.

The physical and chemical properties of CAS No. 2228094-55-9 are well-documented, with studies focusing on its solubility, stability under different conditions, and reactivity towards various reagents. These properties are crucial for determining its suitability in different chemical processes and applications. For example, its stability under physiological conditions makes it a promising candidate for drug delivery systems.

From an environmental perspective, understanding the degradation pathways and toxicity profile of this compound is essential for ensuring its safe use in industrial and medical applications. Recent research has emphasized the importance of green chemistry principles in synthesizing such compounds to minimize environmental impact while maintaining high yields and purity.

In conclusion, 4-Amino-4-[2-(Propan-2-Yl)-1,3-Thiazol-5-Yl]Butanoic Acid represents a versatile platform for exploring new chemical entities with potential therapeutic value. Its unique structure, coupled with advancements in synthetic methodologies and biological studies, positions it as a key player in future drug discovery efforts.

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